molecular formula C18H20N4O B2972352 2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 847387-47-7

2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Cat. No.: B2972352
CAS No.: 847387-47-7
M. Wt: 308.385
InChI Key: UGZHDARTMMHWFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of this compound. Notably, a chemodivergent synthesis has been reported, allowing the formation of both N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions for these two pathways differ, with the former occurring in toluene via C–C bond cleavage promoted by I2 and TBHP , while the latter involves a one-pot tandem cyclization/bromination in ethyl acetate .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Aza-Wittig Reaction : The title compound, part of the imidazo[1,2-a]pyrimidine family, was synthesized via the aza-Wittig reaction, showcasing the versatility of this methodology in creating planar ring systems with potential for further functionalization (S. Deng et al., 2010).
  • Copper-Catalyzed Synthesis : A Cu-catalyzed approach was utilized for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, highlighting a novel activation mode of ethyl tertiary amines and offering a broad substrate scope for the production of valuable heterocyclic compounds (C. Rao et al., 2017).

Structural Analysis and Crystallography

  • Crystal Structure : Investigations into the crystal structure of imidazo[1,2-a]pyrimidine derivatives reveal the spatial arrangements and potential for weak intermolecular interactions, which could inform the design of materials or biological molecules (Yanggen Hu et al., 2007).

Antimicrobial and Anti-inflammatory Applications

  • Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety and imidazo[1,2-a]pyrimidine ring were synthesized, some of which demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial therapies (M. E. Azab et al., 2013).

Chemical Synthesis and Reactivity

  • Regioselective Arylation : Imidazo[1,2-a]pyrimidine was arylated at the 3-position with aryl bromides, providing an efficient one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines, which could be foundational in the development of novel compounds with varied biological activities (Wenjie Li et al., 2003).

Mechanism of Action

Properties

IUPAC Name

2-ethyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-5-7-14(11-15)16-12-22-10-6-9-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHDARTMMHWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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